molecular formula C10H10ClNO2S B2605134 Methyl 2-chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate CAS No. 2092662-62-7

Methyl 2-chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate

Cat. No.: B2605134
CAS No.: 2092662-62-7
M. Wt: 243.71
InChI Key: OFHZLYFIDCQTQF-UHFFFAOYSA-N
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Description

Methyl 2-chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate is a heterocyclic compound with a unique structure that combines elements of pyridine and thiopyrano rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyridine derivative with a thiopyran precursor in the presence of a chlorinating agent. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

Methyl 2-chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-5H,7H,8H-thiopyrano[4,3-b]pyridine-3-carboxylate
  • Methyl 2-chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of pyridine and thiopyrano rings sets it apart from other heterocyclic compounds, making it a valuable scaffold in medicinal chemistry and materials science .

Properties

IUPAC Name

methyl 2-chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2S/c1-14-10(13)7-4-6-5-15-3-2-8(6)12-9(7)11/h4H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHZLYFIDCQTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C2CCSCC2=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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